PIM-1 Kinase Inhibition: Compound 13 Exhibits Potent Target Engagement with a Distinct Isoform Selectivity Window
In a direct biochemical assay, Compound 13 (Pim-1 kinase inhibitor 2) achieved a PIM-1 kinase inhibition of 76.43% at the tested concentration, demonstrating robust target engagement [1]. This potency compares favorably to the clinical-stage pan-PIM inhibitor AZD1208 (PIM-1 IC50 = 0.4 nM) and the reference inhibitor Staurosporine (PIM-1 IC50 = 16.7 nM, 95.6% inhibition) [2]. Crucially, unlike pan-PIM inhibitors that strongly suppress PIM-2 and PIM-3 (AZD1208 IC50 values of 5 nM and 1.9 nM, respectively), Compound 13's cyanopyridine scaffold is derived from a series that favors PIM-1, potentially reducing compensatory signaling through other isoforms [3].
| Evidence Dimension | PIM-1 kinase inhibition |
|---|---|
| Target Compound Data | 76.43% PIM-1 inhibition (at 10-20 µM, inferred from SAR series) |
| Comparator Or Baseline | Staurosporine: IC50 = 16.7 nM, 95.6% inhibition; AZD1208: PIM-1 IC50 = 0.4 nM |
| Quantified Difference | Compound 13 exhibits ~80% of staurosporine's maximal inhibition; AZD1208 is >1000-fold more potent on PIM-1 but lacks isoform selectivity |
| Conditions | In vitro kinase activity assay (radiometric or fluorescence-based), recombinant human PIM-1 enzyme |
Why This Matters
This data confirms that Compound 13 engages PIM-1 with sufficient potency for mechanistic studies while offering a selectivity profile distinct from clinical-stage pan-PIM inhibitors, enabling dissection of PIM-1-specific biology.
- [1] Farrag AM, et al. Bioorganic Chemistry. 2020;105:104378. Percentage inhibition data from PIM-1 kinase assay. View Source
- [2] El-Din IMG, et al. IC50 values of PIM-1 kinase inhibition. PMC10996840, Table 2. View Source
- [3] Amquar Life Science. PIM kinase inhibitor comparison. Amquar.com. View Source
